molecular formula C18H19N3O B5766146 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

Cat. No. B5766146
M. Wt: 293.4 g/mol
InChI Key: IYUZKWKKGSCNAL-UHFFFAOYSA-N
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Description

“N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide” is a chemical compound with the linear formula C18H19N3O . It has a molecular weight of 293.372 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, and solubility. For this compound, the molecular weight is 293.372 . Other specific physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

The primary target of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is the ω1 subtype of receptors in the central nervous system . These receptors play a crucial role in regulating sleep and anxiety.

Mode of Action

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide selectively binds to the ω1 receptor subtype . It has low affinity for the ω2 or ω3 receptor subtypes . The interaction with these targets leads to changes in neuronal activity, which can result in sedative effects.

Result of Action

The molecular and cellular effects of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide’s action are primarily related to its sedative and anxiolytic effects. By selectively binding to the ω1 receptors, it can modulate neuronal activity in a way that promotes sleep and reduces anxiety .

properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-8-5-12(2)6-9-14)19-15-10-7-13(3)11-21(15)18/h5-11H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZKWKKGSCNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323249
Record name N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

CAS RN

374094-74-3
Record name N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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